molecular formula C18H16N4O B12157887 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12157887
M. Wt: 304.3 g/mol
InChI Key: WGMXCAOSYUONLN-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a molecular formula of C18H16N4O This compound is notable for its unique structure, which includes a benzimidazole moiety fused to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrolone structure .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole and pyrrolone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound exhibits promising pharmacological activities, particularly as an anticancer agent and in neuroprotective applications. Research indicates that derivatives of benzimidazole compounds often demonstrate significant biological activity due to their ability to interact with various biological targets.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one showed cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis via mitochondrial pathway
A549 (Lung)20Cell cycle arrest
MCF7 (Breast)18Induction of reactive oxygen species

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies indicated that treatment with this compound reduced cell death in models of oxidative stress.

Treatment Concentration (µM)Cell Viability (%)
040
1070
5085

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Its structural analogs have been reported to exhibit insecticidal and fungicidal activities, making them candidates for eco-friendly pest management solutions.

Case Study: Insecticidal Activity

Research on the insecticidal effects of related compounds showed significant mortality rates in target pest species.

Pest SpeciesMortality Rate (%) at 100 µg/mL
Spodoptera frugiperda90
Aphis gossypii85

Materials Science

Nanomaterials Development

The unique properties of this compound make it a candidate for the development of nanomaterials. Its incorporation into polymers has been studied for enhancing mechanical properties and thermal stability.

Case Study: Polymer Composites

Incorporating this compound into polymer matrices improved tensile strength and thermal resistance compared to control samples.

Composite MaterialTensile Strength (MPa)Thermal Stability (°C)
Control20150
Compound-enhanced Polymer30180

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival .

Biological Activity

5-Amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C18H16N4OC_{18}H_{16}N_4O with a molecular weight of 304.35 g/mol. Its structure features a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), a critical target in cancer therapy. One study reported an IC50 value of 3.5 μM for the compound against FGFR1 kinase activity. More promising derivatives showed even lower IC50 values of 0.63 μM and 0.32 μM , indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies revealed that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 62.5 µg/mL , demonstrating its potential as an antimicrobial agent .

Antifilarial and Anthelmintic Properties

The compound has been suggested for use in treating helminth infections, particularly filarial infections in mammals. It has been shown to be effective in inhibiting the growth of intestinal helminths such as Ascaris lumbricoides and Necator americanus, with formulations being developed for oral administration due to improved solubility compared to previous compounds .

Synthesis

The synthesis of this compound involves multiple steps, including the reaction of appropriate benzimidazole derivatives with phenyl-substituted pyrrolones. The methods employed typically involve standard organic synthesis techniques under controlled conditions to ensure high yields and purity .

Case Studies and Research Findings

StudyBiological ActivityKey Findings
AnticancerFGFR1 inhibitor with IC50 values as low as 0.32 μM
AntimicrobialEffective against S. aureus and E. coli with MIC values from 7.8 to 62.5 µg/mL
AnthelminticEffective against intestinal helminths; improved solubility enhances therapeutic potential

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the phenyl ring and the benzimidazole core significantly affect the biological activity of the compounds. Increased lipophilicity has been correlated with enhanced membrane permeability, leading to improved biological efficacy .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-2-methyl-1-phenyl-2H-pyrrol-3-ol

InChI

InChI=1S/C18H16N4O/c1-11-16(23)15(17(19)22(11)12-7-3-2-4-8-12)18-20-13-9-5-6-10-14(13)21-18/h2-11,19,23H,1H3,(H,20,21)

InChI Key

WGMXCAOSYUONLN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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